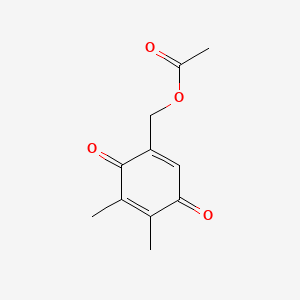

2,5-Cyclohexadiene-1,4-dione, 5-((acetyloxy)methyl)-2,3-dimethyl-

Description

The compound 2,5-Cyclohexadiene-1,4-dione, 5-((acetyloxy)methyl)-2,3-dimethyl- is a substituted 1,4-benzoquinone derivative. Its structure features a cyclohexadienedione core with three key substituents:

- 2,3-Dimethyl groups: These methyl groups at positions 2 and 3 enhance steric bulk and influence electronic properties.

- 5-((Acetyloxy)methyl) group: This substituent introduces a polar ester functionality, which impacts solubility and metabolic stability.

Properties

CAS No. |

40870-69-7 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate |

InChI |

InChI=1S/C11H12O4/c1-6-7(2)11(14)9(4-10(6)13)5-15-8(3)12/h4H,5H2,1-3H3 |

InChI Key |

ZIJFBURUJALJSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)COC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Substituted p-Benzoquinones

The synthesis of substituted 2,5-cyclohexadiene-1,4-dione derivatives typically involves:

- Oxidation of hydroquinone derivatives: Starting from appropriately substituted hydroquinones, selective oxidation yields the corresponding quinones.

- Diels-Alder cycloaddition approaches: Construction of the cyclohexadiene-1,4-dione skeleton via [4+2] cycloaddition of dienes with suitable dienophiles.

- Functional group transformations: Introduction of acetoxy and methyl substituents via esterification and methylation reactions on hydroxy or methyl precursors.

Specific Synthetic Routes for 5-((acetyloxy)methyl)-2,3-dimethyl- Substituted Derivatives

Research literature highlights several approaches relevant to this compound:

Diels-Alder Cycloaddition and Subsequent Functionalization:

A common approach involves the Diels-Alder reaction of substituted 1,3-cyclohexadienes with acrylate derivatives to form cycloadducts, which are then oxidized and functionalized. For example, cycloadditions of silylated dienes with phenylseleno acrylate proceed with moderate to excellent yields (66-97%), producing endo and exo isomers that can be further reduced and modified.

This method allows the introduction of substituents such as acetoxymethyl groups by subsequent radical or nucleophilic substitutions.Radical Reduction and Esterification:

The cycloadducts obtained from Diels-Alder reactions can be reduced under radical conditions using tris(trimethylsilyl)silane and azobisisobutyronitrile (AIBN), leading to decarbonylated bicyclic products. Esterification of hydroxymethyl groups with acetic anhydride or acetyl chloride introduces the acetyloxy functionality.Chemoenzymatic and Diastereoselective Additions:

Alternative methods include diastereoselective 1,4-additions to bicyclo[2.2.2]octane-2,5-dione intermediates and chemoenzymatic routes to achieve optically active derivatives, which can be adapted for the preparation of substituted quinones with acetoxymethyl groups.

Summary of Key Preparation Steps

| Step No. | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of substituted 1,3-cyclohexadiene | From substituted precursors via known methods | Moderate to high yields |

| 2 | Diels-Alder cycloaddition with acrylates | Reflux in toluene, 14 h | 66-97%, endo/exo isomer mixtures |

| 3 | Radical reduction of cycloadducts | Tris(trimethylsilyl)silane, AIBN, reflux benzene | Clean conversion to bicyclic products |

| 4 | Esterification of hydroxymethyl group | Acetic anhydride or acetyl chloride, base catalyst | High yield acetylation |

| 5 | Purification and characterization | Chromatography, NMR, IR, MS | Confirmation of structure |

Research Findings and Data Tables

Diels-Alder Cycloaddition Yields and Isomer Ratios

| Entry | Substituent (R) | Yield (%) | Endo:Exo Ratio (1-21:1-22) |

|---|---|---|---|

| 1 | H | 97 | 8:1 |

| 2 | OCH3 | 87 | 5.1:1 |

| 3 | OTBS | 76 | 3.4:1 |

| 4 | Ph | 66 | 4.4:1 |

| 5 | CH2OTBS | 83 | 3.3:1 |

| 6 | CH2Ph | 88 | 4.1:1 |

Note: These data are from analogous substituted cyclohexadienes and provide insight into reaction efficiency and selectivity relevant for acetoxymethyl substitutions.

Physical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Melting Point | ~115.7 °C (related quinones) |

| Boiling Point | ~180 °C |

| Water Solubility | 14 g/L at 25 °C |

| Vapor Pressure | 0.1 mm Hg at 25 °C |

| Log Kow (octanol-water partition coefficient) | 0.20 |

These properties influence purification and handling during synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to hydroquinone derivatives.

Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxymethyl group.

Major Products Formed

Oxidation: Formation of higher oxidation state quinones.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of substituted quinone derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally related to 2,5-cyclohexadiene-1,4-dione display significant biological activities:

- Antimicrobial Activity : Studies have shown that derivatives exhibit substantial antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .

- Cytotoxicity : Investigations into the cytotoxic effects of this compound have revealed promising results against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase .

Applications Across Various Fields

The applications of 2,5-cyclohexadiene-1,4-dione extend across multiple disciplines:

Pharmaceutical Research

The compound's unique structure and biological activities make it a candidate for drug development. Its potential as an antimicrobial and anticancer agent is particularly noteworthy.

Organic Synthesis

Due to its reactive double bonds and carbonyl groups, this compound can serve as a building block in organic synthesis for creating more complex molecules.

Material Science

Research into the polymerization of quinone derivatives suggests potential applications in creating new materials with desirable properties such as conductivity and thermal stability.

Case Study 1: Anticancer Activity

A study focused on derivatives of 2,5-cyclohexadiene-1,4-dione showed that modifications in the acetyloxy group enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that derivatives with similar functionalities exhibited MICs against Staphylococcus aureus and Candida albicans. The mechanism of action was hypothesized to involve disruption of microbial cell membranes .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile compound in redox chemistry. The molecular targets and pathways involved include interactions with cellular redox systems, enzymes, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2,5-Cyclohexadiene-1,4-dione Derivatives

Key Observations :

Substituent Polarity :

- The 5-((acetyloxy)methyl) group in the target compound reduces polarity compared to the hydroxylated analog (C₉H₁₀O₃, ), likely lowering water solubility but improving membrane permeability.

- Ester functionalities (e.g., acetyloxy) are more resistant to enzymatic hydrolysis than hydroxyl groups, suggesting improved metabolic stability .

Electron-withdrawing groups (e.g., acetyloxy) may reduce antioxidant efficacy compared to hydroxylated derivatives .

Lipophilic derivatives like Utreloxastat (C₁₈H₂₈O₂, ) highlight the role of alkyl chains in enhancing bioavailability for therapeutic use.

Thermodynamic and Kinetic Comparisons

Table 2: Reaction Thermodynamics of Selected Derivatives

| Compound | ΔrH° (kJ/mol) | Phase/Solvent | Method | Reference |

|---|---|---|---|---|

| 5-[(2-Hydroxyethyl)methylamino]-2,3-dimethyl-1,4-benzoquinone | -16.0 | CHCl₃ (liquid) | NMR | |

| 2,3-Dimethyl-1,4-benzoquinone | N/A | N/A | GC-MS |

- The enthalpy of reaction (ΔrH°) for the amino-substituted derivative indicates moderate stability in solution, likely due to intramolecular hydrogen bonding.

- No thermodynamic data are available for the acetyloxy derivative, but its ester group may introduce steric hindrance, affecting reactivity.

Biological Activity

2,5-Cyclohexadiene-1,4-dione, 5-((acetyloxy)methyl)-2,3-dimethyl- is a synthetic compound with the molecular formula C₈H₈O₂ and a molecular weight of approximately 136.15 g/mol. It belongs to the class of quinones, which are known for their diverse biological activities including anticancer properties. This article reviews the biological activity of this compound based on current research findings.

The compound features a bicyclic structure with two conjugated double bonds and two carbonyl groups. The presence of acetyloxy and methyl groups enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol |

| Structure | Bicyclic with carbonyl groups |

Anticancer Properties

Research has shown that derivatives of 2,5-cyclohexadiene-1,4-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain substituted derivatives show enhanced cytotoxicity against human tumor cells.

- Key Findings:

The biological activity is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: Quinones can generate ROS, which are involved in triggering cell death pathways.

- Caspase Activation: The activation of caspases leads to apoptosis in cancer cells.

- Inhibition of Key Enzymes: Some quinone derivatives inhibit enzymes critical for tumor growth and survival.

Study on Antiproliferative Agents

A notable study investigated the cytotoxic effects of various cyclohexadiene derivatives on human cancer cell lines. The results indicated that modifications to the alkyl chain significantly enhanced bioactivity:

| Compound Name | Cytotoxicity Level | Cancer Cell Lines Tested |

|---|---|---|

| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V) | High | Melanoma (M14), Breast, Prostate |

| 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione (XII) | Moderate | Glioblastoma |

| 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione (XIII) | High | Various Tumor Cell Lines |

This study concluded that structural modifications could lead to the development of new anticancer agents with improved efficacy and reduced side effects .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for introducing acetyloxy and methyl substituents to 2,5-cyclohexadiene-1,4-dione derivatives?

- Methodology : Acetylation of hydroxyl or hydroxymethyl precursors via esterification is a common approach. For example, the hydroxymethyl derivative (CAS 107446-93-5) can be acetylated using acetic anhydride in the presence of a catalyst like pyridine . Reaction thermochemistry data (e.g., ΔrH° = -16 kJ/mol for similar quinones in chloroform) suggest solvent-dependent stability during synthesis .

- Analytical Validation : Confirm acetyloxy incorporation via H NMR (ester proton at δ 2.0–2.2 ppm) and IR (C=O stretch at ~1740 cm).

Q. How can structural ambiguities in substituted 2,5-cyclohexadiene-1,4-dione derivatives be resolved?

- Methodology : Use X-ray crystallography for unambiguous stereochemical determination. For analogs with bulky substituents (e.g., naphthalenyl groups in CAS 130203-71-3), crystallographic data reveal substituent orientation and non-covalent interactions .

- Contradiction Management : Discrepancies between computational and experimental data (e.g., LogP values) require cross-validation via HPLC retention times and computational tools like COSMO-RS .

Q. What are the stability considerations for 2,5-cyclohexadiene-1,4-dione derivatives under varying pH and temperature?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 3–9) at 25–60°C. Derivatives like the bis(O-benzoyloxime) analog (CAS 120-52-5) show pH-dependent tautomerism, monitored via UV-Vis spectroscopy (λmax shifts from 300 to 450 nm in acidic vs. basic conditions) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the redox behavior of 2,5-cyclohexadiene-1,4-dione derivatives?

- Methodology : Cyclic voltammetry (CV) in acetonitrile reveals substituent-dependent redox potentials. For instance, electron-withdrawing groups (e.g., nitro in CAS 151798-75-3) shift reduction potentials cathodically by ~150 mV compared to methyl groups .

- Data Interpretation : Correlate Hammett σ values with redox potentials to quantify electronic effects. Contradictions in CV data (e.g., irreversible vs. quasi-reversible peaks) may arise from solvent impurities—validate with high-purity electrolytes .

Q. What mechanistic insights can be gained from the oxidative stress effects of 2,5-cyclohexadiene-1,4-dione derivatives in biological systems?

- Methodology : Use untargeted metabolomics (LC-MS/MS) to identify disrupted pathways. In rat adipose tissue, derivatives elevate pyruvic acid and deplete fumaric acid, indicating mitochondrial dysfunction .

- Contradiction Analysis : Conflicting reports on DNA damage (e.g., CAS 130203-71-3 vs. 107446-93-5) may stem from substituent-specific ROS generation. Validate via comet assays with antioxidant co-treatments (e.g., N-acetylcysteine) .

Q. How can computational modeling predict the bioactivity of novel 2,5-cyclohexadiene-1,4-dione analogs?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and electrostatic potentials. For morpholinyl derivatives (CAS 3421-18-9), a lower LUMO (-1.8 eV) correlates with enhanced electrophilicity and antimicrobial activity .

- Validation : Compare docking scores (AutoDock Vina) with experimental IC50 values for enzyme targets (e.g., tyrosinase inhibition by CAS 16950-83-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.